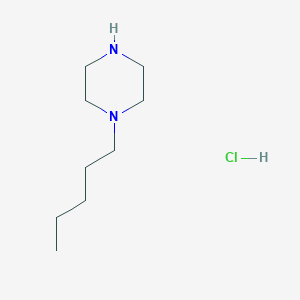

1-Pentylpiperazine hydrochloride

Description

1-Pentylpiperazine hydrochloride (CAS: 878739-46-9) is a piperazine derivative with the molecular formula C₉H₂₂Cl₂N₂ and a molecular weight of 229.19 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions for research applications. This compound is primarily utilized in pharmacological and biochemical studies, though its specific biological activities remain under investigation.

Properties

IUPAC Name |

1-pentylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.ClH/c1-2-3-4-7-11-8-5-10-6-9-11;/h10H,2-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBFREZADIGLAMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

878739-46-9 | |

| Record name | Piperazine, 1-pentyl-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878739-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 1-pentylpiperazine hydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used . Industrial production methods often involve the use of batch reaction vessels or flow (microwave) reactors, which can simplify the synthesis process and increase efficiency .

Chemical Reactions Analysis

1-Pentylpiperazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-oxide derivatives, while reduction can yield various amine derivatives .

Scientific Research Applications

1-Pentylpiperazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-pentylpiperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . This mechanism is particularly relevant in its use as an anthelmintic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives are characterized by their nitrogen-containing heterocyclic core, with substitutions influencing physicochemical properties, pharmacological activity, and solubility. Below is a detailed comparison of 1-pentylpiperazine hydrochloride with analogous compounds:

Substituent Analysis and Structural Analogues

Key Differences in Pharmacological Activity

- Aryl vs. Alkyl Substituents : Aryl-substituted piperazines (e.g., 4-chlorophenyl, 4-tolyl) exhibit affinity for serotonin (5-HT) and dopamine receptors, making them candidates for neuropsychiatric drug development . In contrast, alkyl-substituted derivatives like 1-pentylpiperazine lack direct receptor-binding data but may influence solubility and bioavailability due to their hydrophobic pentyl chain .

- Chlorinated Derivatives: Chlorine atoms (e.g., in 4-chlorophenyl or 5-chloro-2-methoxyphenyl derivatives) enhance binding to monoamine transporters, as seen in antidepressants and antipsychotics .

- Bulky Substituents : The adamantyl group in 1-(adamantan-1-yl)piperazine dihydrochloride improves resistance to enzymatic degradation, a critical factor in antiviral drug design .

Physicochemical Properties

- Solubility : 1-Pentylpiperazine dihydrochloride’s dihydrochloride salt form increases water solubility compared to neutral piperazine bases. Similarly, 1-(4-chlorophenyl)piperazine’s hydrochloride salt enhances bioavailability for CNS-targeted studies .

Notes

- Limitations : Direct comparative pharmacological data for this compound are scarce; inferences rely on structural analogs.

- Safety : Piperazine derivatives require stringent handling protocols. For example, 1-phenylpiperazine mandates chemical-resistant gloves and eye protection due to irritancy .

Biological Activity

1-Pentylpiperazine hydrochloride is a chemical compound belonging to the piperazine family, which has garnered interest in various biological studies due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperazine ring substituted with a pentyl group. Its molecular formula is , and it has a molecular weight of approximately 194.73 g/mol. The presence of the piperazine moiety allows for diverse interactions with biological targets.

This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors, particularly:

- Dopamine Receptors : It has been shown to act as a dopamine receptor antagonist, which may influence mood and behavior.

- Serotonin Receptors : The compound interacts with various serotonin receptor subtypes, potentially affecting anxiety and depression pathways.

- Adrenergic Receptors : It may modulate adrenergic signaling, impacting cardiovascular responses.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

- Anxiolytic Activity : Studies have suggested that compounds in the piperazine class can reduce anxiety-like behaviors in animal models.

- Antidepressant Effects : Some research points towards potential antidepressant properties through serotonin modulation.

- Analgesic Properties : Preliminary findings suggest that it may have pain-relieving effects, similar to other piperazine derivatives.

Case Studies and Research Findings

A review of current literature reveals various studies focusing on the biological activity of this compound:

- Study 1 : A study published in Neuropharmacology explored the effects of 1-pentylpiperazine on anxiety-related behaviors in rodents. Results indicated a significant reduction in anxiety-like responses compared to control groups, suggesting its potential as an anxiolytic agent .

- Study 2 : Research highlighted in Journal of Medicinal Chemistry examined the compound's interaction with serotonin receptors. The findings indicated that this compound acts as a partial agonist at the 5-HT_1A receptor, which is associated with mood regulation .

- Study 3 : An investigation into the analgesic properties of piperazine derivatives found that this compound exhibited significant pain relief in animal models, comparable to standard analgesics .

Comparative Biological Activity Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.